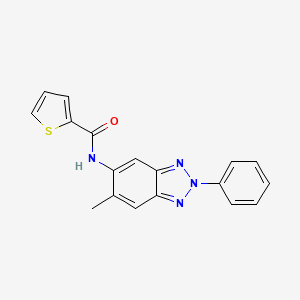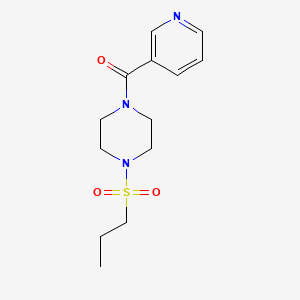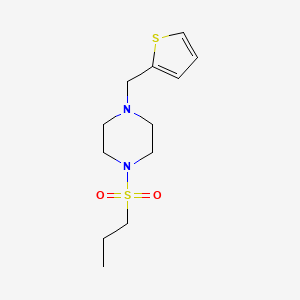
2-(2-fluorophenyl)-4-(4-morpholinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinazoline derivatives are synthesized through various methods, often involving multistep processes starting from simple precursors. For instance, Gong Ping (2005) outlines a seven-step synthesis process starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, highlighting a method with advantages such as mild reaction conditions and high yield (Gong Ping, 2005). Similarly, Xu Li-feng (2011) describes the synthesis of quinazoline derivatives through esterification, amidation, reduction, and condensing reactions, leading to a total yield of 34.90% (Xu Li-feng, 2011).
Molecular Structure Analysis
Molecular structure analysis involves characterizing the synthesized compounds through techniques like IR, NMR, and MS. For example, studies have confirmed the structure of synthesized quinazoline derivatives using 1H-NMR and MS, ensuring that the target compound meets expected structural criteria (Gong Ping, 2005).
Chemical Reactions and Properties
Quinazoline derivatives engage in a variety of chemical reactions, influenced by their functional groups. The research includes investigating their reactivity, such as condensation reactions leading to region-isomeric products, highlighting the versatility of quinazoline compounds in synthetic chemistry (V. Mamedov et al., 2009).
Physical Properties Analysis
The physical properties of quinazoline derivatives, including their crystalline structure and melting points, are crucial for their identification and application. For instance, Mamatha S.V et al. (2019) performed single crystal X-ray diffraction studies to confirm the monoclinic system of a synthesized morpholine derivative, offering insights into its physical characteristics (Mamatha S.V et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for understanding how quinazoline derivatives interact with other molecules. Studies on the synthesis, characterization, and reactivity of these compounds provide valuable information on their chemical behavior and potential applications in various fields (Gong Ping, 2005); (Xu Li-feng, 2011).
特性
IUPAC Name |
4-[2-(2-fluorophenyl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-15-7-3-1-5-13(15)17-20-16-8-4-2-6-14(16)18(21-17)22-9-11-23-12-10-22/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPCBDCSURFYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-4-(morpholin-4-yl)quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5528129.png)
![N-(3,5-dimethylphenyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5528132.png)
![4-tert-butyl-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5528139.png)

![9-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528156.png)
![N-(3-methyl-4-phenyl-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}-1,3-butadien-1-yl)benzamide](/img/structure/B5528163.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5528169.png)
![3-(2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5528189.png)

![N,N-dimethyl-3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5528203.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5528210.png)

